molecular formula C10H9BrO2S B12031883 Benzoic acid, 5-bromo-2-(2-propenylthio)- CAS No. 62176-43-6

Benzoic acid, 5-bromo-2-(2-propenylthio)-

Cat. No.: B12031883
CAS No.: 62176-43-6
M. Wt: 273.15 g/mol
InChI Key: QKCADNXMBVEPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 5-bromo-2-(2-propenylthio)- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and a 2-propenylthio group at the 2nd position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-bromo-2-(2-propenylthio)- typically involves the bromination of a suitable benzoic acid derivative followed by the introduction of the 2-propenylthio group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or copper salts. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by thiolation using appropriate thiolating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-bromo-2-(2-propenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 5-bromo-2-(2-propenylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 5-bromo-2-(2-propenylthio)- involves its interaction with specific molecular targets. The bromine and thioether groups play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 5-bromo-2-(2-propenylthio)- is unique due to the presence of both bromine and 2-propenylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzoic acid derivatives, making it a valuable compound for research and industrial applications .

Biological Activity

Benzoic acid derivatives have garnered considerable interest in the field of medicinal chemistry due to their diverse biological activities. Among these, Benzoic acid, 5-bromo-2-(2-propenylthio)- is a compound that exhibits notable potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C10H9BrO2S
  • Molecular Weight: 273.15 g/mol
  • Structural Features: The compound features a bromine atom and a propenylthio group, which may influence its biological interactions.

Biological Activities

Benzoic acid, 5-bromo-2-(2-propenylthio)- has been studied for several biological activities, including:

  • Antimicrobial Activity
    • Research indicates that benzoic acid derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting a potential application in treating infections .
  • Antioxidant Properties
    • The antioxidant capacity of benzoic acid derivatives has been linked to their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases .
  • Cytotoxic Effects
    • Some studies have reported that benzoic acid derivatives exhibit cytotoxic effects against cancer cell lines. This suggests potential applications in cancer therapy, where such compounds could be developed as chemotherapeutic agents .

The mechanisms through which benzoic acid, 5-bromo-2-(2-propenylthio)- exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction: Similar compounds have been shown to interact with various receptors, potentially influencing cellular signaling pathways related to growth and apoptosis.
  • Induction of Apoptosis: Evidence suggests that certain benzoic acid derivatives can induce programmed cell death in cancer cells, thereby reducing tumor growth .

Case Studies and Research Findings

A number of studies have focused on the biological evaluation of benzoic acid derivatives:

StudyFindings
Bjerkandera adusta studyDemonstrated that benzoic acid derivatives enhance proteasome activity and induce autophagy in human fibroblasts .
Cytotoxicity assaysFound that certain derivatives show significant inhibition of cell growth in cancer cell lines like Hep-G2 and A2058 without notable cytotoxicity to normal cells .
Antioxidant assaysHighlighted the ability of benzoic acid derivatives to reduce oxidative stress markers in vitro .

Properties

CAS No.

62176-43-6

Molecular Formula

C10H9BrO2S

Molecular Weight

273.15 g/mol

IUPAC Name

5-bromo-2-prop-2-enylsulfanylbenzoic acid

InChI

InChI=1S/C10H9BrO2S/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13)

InChI Key

QKCADNXMBVEPGO-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=C(C=C(C=C1)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.